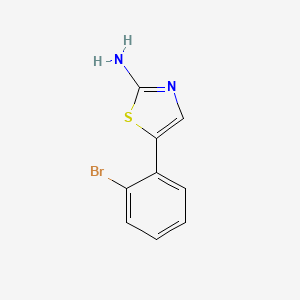

5-(2-Bromophenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJACIDHYIWDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697175 | |

| Record name | 5-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378873-73-4 | |

| Record name | 5-(2-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(2-Bromophenyl)thiazol-2-amine

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis and detailed characterization of 5-(2-Bromophenyl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the presence of a bromophenyl moiety at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2][3][4] This guide details the venerable Hantzsch thiazole synthesis as the chosen synthetic route, offering insights into the reaction mechanism and experimental best practices. Furthermore, it establishes a self-validating protocol for structural confirmation and purity assessment using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of 5-Aryl-2-Aminothiazoles

The 2-aminothiazole (2-AT) core is a prominent pharmacophore in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals with a wide range of therapeutic applications.[2][3] Marketed drugs such as the anti-inflammatory agent Meloxicam, the H2 receptor antagonist Famotidine, and the antibiotic Cefdinir all feature this heterocyclic motif.[2][3] The versatility of the 2-AT scaffold allows for extensive derivatization, enabling the fine-tuning of pharmacological properties.

The target molecule, this compound, is of particular strategic importance. The bromine atom on the phenyl ring serves as a key functional group for introducing further molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This capability makes it a valuable building block for generating libraries of novel compounds in the pursuit of new therapeutic agents, particularly in areas like oncology and infectious diseases.[2][5][6]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and high-yielding method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8][10] For the synthesis of our target compound, this translates to the reaction between 2-bromo-1-(2-bromophenyl)ethan-1-one and thiourea.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the bromide ion. This forms an isothiouronium salt intermediate.

-

Tautomerization & Cyclization: Following tautomerization, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[11]

The overall transformation is robust and typically proceeds in high yield.[7]

Visualization of the Synthetic Pathway

Caption: Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis, purification, and initial assessment of this compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-bromo-1-(2-bromophenyl)ethan-1-one | 278.98 | 2.79 g | 10.0 |

| Thiourea | 76.12 | 0.91 g | 12.0 |

| Ethanol (95%) | 46.07 | 50 mL | - |

| Saturated Sodium Bicarbonate (aq.) | 84.01 | 100 mL | - |

| Deionized Water | 18.02 | 200 mL | - |

Note: 2-bromo-1-(2-bromophenyl)ethan-1-one is an α-haloketone. These compounds are lachrymatory and should be handled with care in a well-ventilated fume hood.[12][13]

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(2-bromophenyl)ethan-1-one (10.0 mmol) and thiourea (12.0 mmol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask. The ethanol serves as an excellent solvent for both reactants and facilitates the reaction.

-

Reflux: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.

-

Reaction Time: Maintain the reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

-

Cooling and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate from the solution.

-

Workup: Pour the cooled reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution. This step neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with copious amounts of deionized water to remove any remaining salts.

-

Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as an off-white to pale yellow solid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized this compound.

Overall Characterization Workflow

Caption: Workflow for product validation.

Spectroscopic and Physical Data

The following table summarizes the expected data from the characterization analyses.

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.7-7.2 (m, 4H): Aromatic protons of the bromophenyl ring. δ ~7.1 (s, 1H): Proton at the C4 position of the thiazole ring. δ ~6.9 (s, 2H): Protons of the -NH₂ group (broad, D₂O exchangeable). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168 ppm: C2 (carbon bearing the amino group). δ ~145 ppm: C5 (carbon attached to the phenyl ring). δ ~133-125 ppm: Aromatic carbons of the bromophenyl ring (4 signals expected). δ ~122 ppm: C4 (thiazole ring). δ ~118 ppm: Carbon bearing the bromine atom. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine (two bands). ~3100 cm⁻¹: Aromatic C-H stretch. ~1620 cm⁻¹: C=N stretching of the thiazole ring.[14][15] ~1520 cm⁻¹: N-H bending vibration. ~750 cm⁻¹: C-Br stretching vibration.[14][15] |

| Mass Spectrometry (ESI+) | m/z ~255 & 257: Molecular ion peaks [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[16][17][18][19] |

| Melting Point | Expected to be a sharp melting point, indicating high purity. Literature values should be consulted for comparison. |

Interpretation Insights

-

NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint. The singlet for the C4-H of the thiazole ring is a key diagnostic signal. The broad singlet for the NH₂ protons will disappear upon adding a drop of D₂O to the NMR tube, confirming its identity. ¹³C NMR confirms the presence of all eight unique carbon atoms in the molecule.

-

Mass Spectrometry: The most definitive piece of data from MS is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).[18] This results in two molecular ion peaks separated by 2 m/z units with an intensity ratio of approximately 1:1, providing unequivocal evidence for the presence of a single bromine atom.[16][17][18][19]

-

FT-IR Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. The characteristic double peak for the N-H stretch of the primary amine and the strong C=N stretch of the thiazole ring are crucial absorptions to identify.[14][15]

Conclusion and Future Outlook

This guide has outlined a reliable and reproducible methodology for the synthesis of this compound via the Hantzsch thiazole synthesis. The comprehensive characterization protocol, combining NMR, MS, and FT-IR, provides a robust system for verifying the structure and ensuring the high purity required for subsequent applications. The successful synthesis of this versatile building block opens the door for extensive derivatization at the bromophenyl ring, enabling the exploration of new chemical space in drug discovery programs. Researchers and drug development professionals can confidently use this guide as a foundational protocol for accessing this and related valuable 2-aminothiazole scaffolds.

References

- Time in Pasuruan, ID. Google Search. Accessed January 20, 2026.

-

2-Aminothiazole. Wikipedia. Available from: [Link].

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 88-103. Available from: [Link].

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link].

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. Available from: [Link].

-

Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link].

-

Nevagi, R. J. Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link].

-

Synthesis of thiazoles. YouTube. Available from: [Link].

-

6.4: Isotope Abundance. Chemistry LibreTexts. Available from: [Link].

-

Mass spectra - the M+2 peak. Chemguide. Available from: [Link].

-

Thiazole. CUTM Courseware. Available from: [Link].

-

Bouchet, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 126. Available from: [Link].

-

Developments in the synthesis of α,α-dibromoacetophenones and related compounds. Synthetic Communications, 49(12). Available from: [Link].

-

Biological and medicinal significance of 2-aminothiazoles. ResearchGate. Available from: [Link].

-

Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link].

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link].

-

α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available from: [Link].

-

6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available from: [Link].

-

Ch13 - Mass Spectroscopy. University of Calgary. Available from: [Link].

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(21), 5038. Available from: [Link].

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available from: [Link].

-

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. Available from: [Link].

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. Available from: [Link].

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link].

-

Synthetic Access to Aromatic α-Haloketones. Molecules, 25(17), 3985. Available from: [Link].

- Method for synthesizing alpha-bromo-acetophenone. Google Patents.

- A kind of method of synthesizing alpha-bromoacetophenone. Google Patents.

-

International Journal of Chemical Sciences. ResearchGate. Available from: [Link].

-

Synthesis and Biological activity of bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. International Journal of Scientific and Innovative Research. Available from: [Link].

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available from: [Link].

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. Available from: [Link].

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link].

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available from: [Link].

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link].

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available from: [Link].

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity, 19(5), e202100913. Available from: [Link].

-

Selected IR and 1 H NMR data for the aminothiazole compounds. ResearchGate. Available from: [Link].

-

1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate. Available from: [Link].

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available from: [Link].

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Human Metabolome Database. Available from: [Link].

Sources

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 13. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

"physical and chemical properties of 5-(2-Bromophenyl)thiazol-2-amine"

An In-depth Technical Guide: Physicochemical and Reactive Properties of 5-(2-Bromophenyl)thiazol-2-amine

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in numerous clinically approved drugs, including the anticancer agents Dabrafenib and Dasatinib[1]. Its unique electronic properties and ability to engage in various biological interactions have driven extensive research into its derivatives.

This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: This compound . We will delve into its core physical and chemical properties, established methods for its characterization, its reactivity, and detailed experimental protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a building block in the synthesis of novel therapeutic agents. The presence of the 2-bromophenyl moiety offers a strategic position for further chemical modification through cross-coupling reactions, enhancing its utility as a versatile intermediate.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not extensively published, we can infer many of its properties from closely related analogues and foundational chemical principles. The bromine atom on the phenyl ring is expected to increase lipophilicity, potentially influencing the compound's pharmacokinetic profile[2][3].

Chemical Structure:

Summary of Properties:

| Property | Value / Expected Value | Rationale / Comparative Data |

| Molecular Formula | C₉H₇BrN₂S | Based on chemical structure. |

| Molecular Weight | 255.14 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be an off-white to light yellow solid | Based on the typical appearance of related aminothiazole derivatives[4]. |

| Melting Point | Not specifically reported. Expected range: 180-230 °C | The related isomer, 2-Amino-4-(4-bromophenyl)thiazole, has a melting point of 183-187 °C[5]. Phenyl-thiourea derivatives of similar cores melt at >260 °C[6]. |

| Solubility | Expected to be highly soluble in DMSO and other polar aprotic solvents. | Analogous compounds like 4-(4-chlorophenyl)thiazol-2-amine are highly soluble in DMSO[4]. |

| Storage Conditions | Store at 4°C, protected from light. In solution, store at -20°C for short-term or -80°C for long-term (up to 6 months)[4]. | Inferred from stability data for structurally similar aminothiazoles[4]. |

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis[1]. This pathway involves the cyclocondensation reaction between an α-halocarbonyl compound and a thiourea or thioamide.

For this compound, the logical precursors are:

-

α-haloketone: 2-bromo-1-(2-bromophenyl)ethan-1-one

-

Thio-reagent: Thiourea

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole ring.

Chemical Reactivity and Derivatization

This compound possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate:

-

The Exocyclic Amino Group (-NH₂): This is the most nucleophilic site and readily undergoes reactions such as acylation, alkylation, and condensation. A particularly useful reaction is its treatment with isothiocyanates to form N,N'-disubstituted thiourea derivatives, which have demonstrated significant biological activities[6].

-

The Endocyclic Nitrogen (N-3): In its neutral form, the ring nitrogen can act as a nucleophilic center, particularly towards electrophiles. This reactivity pattern is a general feature of 2-aminothiazoles[7].

-

The Bromophenyl Ring (C-Br): The carbon-bromine bond is a key functional handle for advanced synthetic transformations. It is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Bromophenyl): 4 protons expected in the aromatic region (~7.0-7.8 ppm), likely exhibiting a complex multiplet pattern due to ortho, meta, and para couplings.

-

Thiazole Proton (C4-H): A sharp singlet is expected for the lone proton on the thiazole ring. In related structures, this signal appears around 7.2-7.5 ppm[6].

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-7.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Nine distinct carbon signals are expected.

-

Signals for the two carbons of the thiazole ring will appear, with the C2 carbon (bearing the amino group) being the most downfield.

-

Six signals in the aromatic region (120-140 ppm), including the carbon atom directly bonded to the bromine (C-Br), which will be shifted upfield relative to the others.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of medium-to-strong bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.

-

C=N Stretch: A strong absorption around 1590-1620 cm⁻¹, corresponding to the endocyclic C=N bond of the thiazole ring[8].

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region[8].

-

C-Br Stretch: A band in the fingerprint region, typically around 830 cm⁻¹, indicates the presence of the C-Br bond[8].

-

-

Mass Spectrometry (MS):

-

The most telling feature is the isotopic signature of bromine. The analysis will show two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[8]. For this compound, the peaks would be expected at m/z 254 and 256.

-

Part 4: Experimental Workflows and Protocols

The following protocols provide step-by-step methodologies for the synthesis and derivatization of the title compound. These are designed to be self-validating, incorporating purification and characterization steps to ensure scientific integrity.

Visualization of the Synthetic Workflow

The diagram below illustrates the key stages of the Hantzsch synthesis for preparing this compound.

Caption: Workflow for Hantzsch synthesis and purification.

Protocol 1: Synthesis via Hantzsch Reaction (Exemplary)

Rationale: This protocol outlines the standard Hantzsch synthesis, a robust method for creating the 2-aminothiazole core. Ethanol is chosen as a common, effective solvent for both reactants. Refluxing provides the necessary activation energy for the condensation and cyclization to occur.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask (approx. 10 mL per gram of the α-haloketone).

-

Heating: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expert Insight: The reaction is typically complete within 4-8 hours. The disappearance of the starting ketone spot is a key indicator.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic to quench any remaining HBr byproduct.

-

Isolation: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure this compound.

-

Validation: Dry the purified product under vacuum and characterize it using NMR, IR, and MS to confirm its structure and purity. Determine the melting point as a final purity check.

Protocol 2: Derivatization to a Thiourea Analogue

Rationale: This protocol demonstrates the high nucleophilicity of the 2-amino group by reacting it with an isothiocyanate. This is a common and reliable method for generating derivatives for structure-activity relationship (SAR) studies[6]. Toluene is used as an inert solvent, and heating ensures the reaction goes to completion.

Methodology:

-

Reaction Setup: In a pressure tube or sealed vial, combine this compound (1.0 eq) and the desired aryl isothiocyanate (1.1 eq).

-

Solvent Addition: Add anhydrous toluene (5-10 mL).

-

Heating: Seal the tube and heat the mixture to 110 °C with stirring for 2-8 hours.

-

Expert Insight: The reaction progress should be monitored by TLC. The formation of a new, less polar spot indicates product formation.

-

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The thiourea product, often being a crystalline solid, will typically precipitate out of the toluene.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with small portions of ethyl acetate and methanol to remove unreacted starting materials and impurities. This often yields a highly pure product without the need for column chromatography[6].

-

Validation: Dry the product and confirm its identity and purity via spectroscopic analysis (¹H NMR, MS) and melting point determination.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in drug discovery and materials science. Its synthesis is accessible through the robust Hantzsch reaction, and its structure offers multiple handles for synthetic diversification. The exocyclic amino group provides a reliable point for derivatization, while the bromophenyl moiety opens the door to modern cross-coupling chemistries. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization, as detailed in this guide, is essential for any researcher aiming to leverage this versatile building block for the creation of novel and complex molecular architectures.

References

-

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl) thiazol-2-yl) pyrazol-5-ylidene derivatives. ISCA Journal of Chemical Sciences. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

-

Shaygan, H., & Sakhteman, A. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. Retrieved from [Link]

-

Ramos, J., et al. (2019). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. National Institutes of Health. Retrieved from [Link]

-

Khalifa, M. E., & Abdel-Hafez, A. A. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Retrieved from [Link]

-

Abu-Hashem, A. A., & Youssef, M. M. (2018). INVESTIGATIONS SYNTHESIS, CHARACTERIZATION AND EVALUATION OF THE ANTICACANCER ACTIVITY OF NOVEL 2-AMINOPHENYLTHIAZOLE DERIVED HETEROCYCLES. ResearchGate. Retrieved from [Link]

-

4-Amino-5-(4-bromobenzoyl)-3-(benzo[d]thiazol-2-yl)-2,5-dihydrothiophen-2-one. (2022). IUCrData. Retrieved from [Link]

-

Kumar, S. S., & Kumar, V. V. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. CAS 959986-17-5: 5-(3-Bromophenyl)-2-thiazolamine [cymitquimica.com]

- 3. CAS 2103-94-8: 2-Amino-4-(4-bromophenyl)thiazole [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]

- 6. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

"biological activity of 5-(2-Bromophenyl)thiazol-2-amine derivatives"

An In-depth Technical Guide to the Biological Activity of Bromophenyl-Thiazol-2-Amine Derivatives

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[1][2] Derivatives of 2-aminothiazole, in particular, have garnered significant attention, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The introduction of substituted aryl moieties onto the thiazole core can profoundly influence this activity.

This technical guide provides a comprehensive analysis of the biological activities of bromophenyl-substituted thiazol-2-amine derivatives. While the specific 5-(2-Bromophenyl)thiazol-2-amine substitution pattern is not extensively documented in current literature, a substantial body of research exists for its structural isomers, most notably 4-(4-Bromophenyl)thiazol-2-amine derivatives.[5] This guide will leverage the detailed findings on these well-studied isomers as a robust model system to elucidate the therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) that are likely to inform the prospective activity of the entire class of bromophenyl-thiazol-2-amine compounds. We will delve into their synthesis, anticancer and antimicrobial properties, and the computational insights that guide their development.

Core Synthesis Strategy: Hantzsch Thiazole Synthesis

The primary and most versatile method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of the 4-(4-Bromophenyl)thiazol-2-amine core, the process begins with the reaction of 4-bromoacetophenone with a halogenating agent (e.g., bromine) to form 2,4'-dibromoacetophenone (an α-haloketone). This intermediate is then reacted with thiourea in a suitable solvent like ethanol. The thiourea's sulfur atom acts as a nucleophile, attacking the α-carbon, leading to cyclization and subsequent dehydration to yield the final 2-amino-4-(4-bromophenyl)thiazole product.[7] Further derivatization is typically achieved by forming Schiff bases through the condensation of the 2-amino group with various substituted aldehydes.[5][7]

Caption: General workflow for Hantzsch synthesis of 4-(4-Bromophenyl)thiazol-2-amine derivatives.

Anticancer Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated significant potential as anticancer agents.[5] Their efficacy has been particularly noted against hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer.

Mechanism of Action and In Vitro Efficacy

The primary mechanism of action for many chemotherapeutic agents involves targeting specific cellular pathways or proteins that are critical for cancer cell growth and survival.[5] For bromophenyl-thiazole derivatives, molecular docking studies have suggested a strong binding affinity for the estrogen receptor, indicating that their anticancer effect may be mediated through the modulation of estrogen signaling pathways.[5]

In vitro studies using the Sulforhodamine B (SRB) assay have quantified the cytotoxic effects of these compounds. The SRB assay is a reliable method that measures cell density based on the binding of the SRB dye to cellular proteins, providing an accurate assessment of cell death.[5]

Quantitative Data: Cytotoxicity Against MCF-7 Cells

The anticancer activity of a series of N-substituted benzylidene-4-(4-bromophenyl)thiazol-2-amine derivatives was evaluated against the MCF-7 human breast adenocarcinoma cell line. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), highlight the impact of substitution on the benzylidene ring.

| Compound ID | Substitution on Benzylidene Ring | IC₅₀ (µM) vs. MCF-7 |

| p2 | 4-Hydroxy (4-OH) | 10.5 |

| p3 | 4-Dimethylamino (4-N(CH₃)₂) | >50 |

| p4 | 2-Chloro (2-Cl) | >50 |

| p6 | 3,4,5-Trimethoxy | >50 |

| 5-FU | Standard Drug (5-Fluorouracil) | 5.2 |

| (Data sourced from Kumar et al., 2019)[5] |

The data clearly indicates that the derivative with a 4-hydroxy substitution (p2 ) possesses the most potent anticancer activity, with an IC₅₀ value approaching that of the standard chemotherapeutic drug, 5-fluorouracil.[5] This underscores the critical role of the substituent in modulating biological activity.

Caption: Proposed inhibition of the estrogen receptor signaling pathway by thiazole derivatives.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[5] Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[8][9] The 4-(4-bromophenyl)-thiazol-2-amine scaffold, in particular, has yielded compounds with promising activity against both bacteria and fungi.[5][10]

Mechanism of Action

The antimicrobial action of these compounds is believed to stem from their ability to interfere with essential microbial enzymes. Molecular docking studies have shown that these derivatives can fit into the binding pockets of key bacterial proteins such as DNA gyrase, an enzyme crucial for DNA replication.[5] By inhibiting such targets, the compounds effectively halt microbial growth and proliferation.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity is often determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like turbidimetry or well diffusion assays.[5][10] The turbidimetric method assesses microbial growth by measuring the cloudiness of the culture, allowing for a quantitative determination of the MIC.

| Compound ID | Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| p2 | 4-Hydroxy | 6.25 | 6.25 | 12.5 |

| p3 | 4-Dimethylamino | 6.25 | 12.5 | 6.25 |

| p4 | 2-Chloro | 6.25 | 6.25 | 6.25 |

| p6 | 3,4,5-Trimethoxy | 12.5 | 12.5 | 6.25 |

| Norfloxacin | Standard Drug | 3.12 | 3.12 | - |

| Fluconazole | Standard Drug | - | - | 3.12 |

| (Data sourced from Kumar et al., 2019)[5] |

The results show that compounds p2 , p3 , p4 , and p6 exhibit promising antimicrobial activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans), with MIC values comparable to the standard drugs norfloxacin and fluconazole.[5]

Potential Anti-inflammatory Activity

While specific anti-inflammatory data for bromophenyl-thiazole derivatives is limited, the broader class of thiazoles is known to possess anti-inflammatory properties.[11][12] This activity is often linked to the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[12][13]

Caption: Potential inhibition of COX and LOX enzymes in the arachidonic acid pathway.

Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.[13] Similarly, inhibiting LOX enzymes decreases the synthesis of leukotrienes, which are involved in inflammatory responses. Given the established anti-inflammatory profile of the thiazole scaffold, the evaluation of this compound derivatives for this activity presents a promising avenue for future research.

Experimental Protocols

Protocol 1: Anticancer Screening via SRB Assay

This protocol is adapted from the methodology used for evaluating 4-(4-bromophenyl)-thiazol-2-amine derivatives.[5]

-

Cell Plating: Seed MCF-7 cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add varying concentrations of the synthesized thiazole derivatives to the wells. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water to remove TCA. Air dry the plates.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Turbidimetric Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).[5]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth, as determined by the lack of turbidity (cloudiness) compared to the positive control.

Conclusion and Future Perspectives

The available scientific evidence strongly supports that bromophenyl-thiazol-2-amine derivatives are a promising class of compounds with significant therapeutic potential. As demonstrated by the 4-(4-bromophenyl) isomers, these scaffolds possess potent, low-micromolar anticancer activity against breast cancer cell lines and broad-spectrum antimicrobial activity against clinically relevant pathogens.[5] The biological efficacy is highly dependent on the nature and position of substituents, with a 4-hydroxy group on the benzylidene ring proving particularly effective for enhancing anticancer effects.[5]

The specific this compound core remains an underexplored but highly promising chemical space. Future research should prioritize the synthesis and systematic evaluation of these derivatives. A direct comparison of the biological activities of the 2-, 3-, and 4-bromophenyl isomers, as well as substitutions at the 4- versus 5-position of the thiazole ring, will be crucial for elucidating detailed Structure-Activity Relationships. Such studies could lead to the identification of new lead compounds with improved potency, selectivity, and pharmacological profiles for development into next-generation anticancer and antimicrobial agents.

References

- Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Research Journal of Chemical Sciences.

- A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. (2022). [Journal Name, if available].

- [No Author]. (n.d.). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters.

-

Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available from: [Link]

- Antioxidant and Antimicrobial Activities of Some New Synthesized Triazole, Thiazolone, and Thiazine Containing Fused Rings of Im. (2024). [Journal Name, if available].

- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available from: [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Available from: [Link]

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). [Journal Name, if available].

- OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024). European Chemical Bulletin.

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). [Journal Name, if available].

- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.

- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (n.d.). SciSpace.

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central. Available from: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available from: [Link]

- The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Drugs and Biologically Active Agents. (n.d.). MDPI.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpionline.org [jpionline.org]

- 7. mdpi.com [mdpi.com]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wjpmr.com [wjpmr.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Guide to the Spectroscopic Characterization of 5-(2-Bromophenyl)thiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)thiazol-2-amine is a heterocyclic compound of significant interest within medicinal chemistry and materials science. The thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a 2-bromophenyl substituent at the 5-position creates a versatile building block for further functionalization, particularly through cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. A failure to correctly identify a compound can lead to misinterpreted biological data, wasted resources, and irreproducible results. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is structured not as a rigid template but as a logical workflow, mirroring the process a senior scientist would follow to predict, acquire, and interpret spectroscopic data. We will delve into the causality behind experimental choices and establish a self-validating system where data from each technique corroborates the others, ensuring the highest degree of scientific integrity. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related and analogous structures to provide a robust predictive framework.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, we will analyze both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum Analysis

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The analysis of chemical shifts (δ), integration, and spin-spin coupling patterns allows for a detailed mapping of the molecule's hydrogen atoms.

Causality in Experimental Choices: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected for thiazole amines due to its excellent solubilizing power and its ability to slow down the exchange of amine (-NH₂) protons, allowing them to be observed as a distinct, often broad, signal.[3][4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.70 | Doublet of doublets (dd) | 1H | H-6' | This proton is ortho to the bromine atom, which deshields it. It will be coupled to H-4' and H-5'. |

| ~7.50 | Triplet of doublets (td) | 1H | H-4' | Coupled to H-3', H-5', and H-6'. Its position in the multiplet is influenced by both ortho and meta couplings. |

| ~7.40 | Singlet | 1H | H-4 | The proton on the thiazole ring is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the ring.[5][6] |

| ~7.30 | Triplet of doublets (td) | 1H | H-5' | Coupled to H-4', H-6', and H-3'. |

| ~7.20 | Doublet of doublets (dd) | 1H | H-3' | This proton is ortho to the point of attachment to the thiazole ring and will be coupled to H-4' and H-5'. |

| ~7.15 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift is variable.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Predicted ¹³C NMR Spectrum Analysis

Carbon-13 NMR provides information about the different carbon environments in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Predicted δ (ppm) | Assignment | Rationale and Comparative Insights |

| ~168.0 | C-2 | The carbon atom attached to two nitrogen atoms in the thiazole ring is significantly deshielded and appears far downfield.[7] |

| ~145.0 | C-5 | This carbon is part of the thiazole ring and is attached to the bromophenyl group. Its chemical shift is influenced by the aromatic system. |

| ~134.0 | C-1' | The ipso-carbon of the phenyl ring attached to the thiazole. |

| ~133.0 | C-6' | Aromatic CH carbon. |

| ~131.5 | C-3' | Aromatic CH carbon. |

| ~129.0 | C-4' | Aromatic CH carbon. |

| ~128.0 | C-5' | Aromatic CH carbon. |

| ~122.0 | C-2' | The ipso-carbon attached to the bromine atom. The C-Br bond causes a characteristic shift. |

| ~105.0 | C-4 | The CH carbon of the thiazole ring. This value can be compared to similar thiazole systems.[5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or corresponding frequency) spectrometer.

-

Parameters: Use a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A longer acquisition time and more scans (e.g., 1024 or more) are typically needed compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at δ = 39.52 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and is suitable for solid samples, making it an excellent choice for analyzing this compound, which is expected to be a solid.[8]

Predicted IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A primary amine will typically show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[7] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic of C-H bonds on the phenyl and thiazole rings. |

| 1640 - 1580 | C=N Stretch | Thiazole Ring | The carbon-nitrogen double bond within the thiazole ring will have a characteristic stretching frequency.[7] |

| 1580 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands are expected in this region due to the vibrations of the carbon-carbon bonds in the phenyl and thiazole rings. |

| 1100 - 1000 | C-Br Stretch | Aryl Bromide | The stretching vibration of the carbon-bromine bond typically appears in this region of the spectrum. |

| ~700 | C-S Stretch | Thiazole Ring | The carbon-sulfur bond vibration is often weak and can be difficult to assign definitively but is expected in this region.[7] |

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Causality in Experimental Choices: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. This is highly valuable for structural elucidation as the fragmentation pattern provides a "fingerprint" of the molecule. Gas Chromatography (GC) is often coupled with MS (GC-MS) for the analysis of volatile and thermally stable compounds like the one .

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): The molecular weight of C₉H₇BrN₂S is 254.95 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet of peaks with approximately equal intensity at m/z 254 and m/z 256, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways are outlined below.

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). A temperature program is used to elute the compound (e.g., ramp from 100 °C to 280 °C at 10 °C/min).

-

MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting ions are separated by the mass analyzer (e.g., a quadrupole) to generate the mass spectrum.

Part 4: Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information for unambiguous structure confirmation. The true power of spectroscopic analysis lies in the integration of data from multiple, complementary techniques.

Caption: Workflow for integrated spectroscopic data analysis.

This integrated approach provides a self-validating system. For instance:

-

MS confirms the molecular weight and the presence of bromine, which is consistent with the proposed structure.

-

IR confirms the presence of the primary amine and aromatic rings.

-

¹H and ¹³C NMR provide the precise arrangement of the atoms, confirming the substitution pattern on both the thiazole and phenyl rings. The number of signals in the ¹³C NMR (9 predicted) matches the number of unique carbons in the structure. The splitting patterns and integrations in the ¹H NMR confirm the connectivity of the protons.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on established principles and data from analogous compounds. The predicted data—including a characteristic bromine isotope pattern in the mass spectrum, specific N-H and aromatic stretches in the IR spectrum, and a unique set of signals in the NMR spectra—collectively form a distinct spectroscopic fingerprint. By following the outlined experimental protocols and integrated workflow, researchers and drug development professionals can confidently verify the identity and purity of this valuable chemical building block, ensuring the integrity and success of their scientific endeavors.

References

-

Gümüşer, F. G., et al. (2008). 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1884. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

-

Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methane derivatives. Arkivoc, 2018(3), 240-256. Retrieved from [Link]

-

Bhalekar, S. M., et al. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of Chemical Sciences, 15(2), 1-8. Retrieved from [Link]

-

Patel, R. B., et al. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. Retrieved from [Link]

-

Gümüşer, F. G., et al. (2008). 5-(2-Bromo-phen-yl)-1,3,4-thia-diazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1884. Retrieved from [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Retrieved from [Link]

-

Joshi, S. D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. Retrieved from [Link]

-

Kamal, A., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(4), 6520-6536. Retrieved from [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Retrieved from [Link]

- Al-Obaydi, J. M., & Al-Majidi, S. M. H. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from https://www.researchgate.

-

Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Swaminathan, S., & Hanzlik, R. P. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499. Retrieved from [Link]

-

Bogolyubov, G. M., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 1(5), 73-80. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-(4-bromophenyl)thiazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. rsc.org [rsc.org]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to the Potential Therapeutic Targets of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole (2-AT) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] This versatility has led to its incorporation into numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[2][3] This technical guide provides an in-depth analysis of the key therapeutic targets of 2-AT derivatives, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for their activity against targets in oncology, neurodegenerative diseases, and infectious diseases, detail robust experimental protocols for target validation, and present quantitative data to illustrate structure-activity relationships.

Introduction: The 2-Aminothiazole Scaffold

The power of the 2-aminothiazole moiety lies in its unique electronic and structural properties. It acts as a versatile pharmacophore capable of forming critical hydrogen bonds, particularly with the hinge region of kinase ATP-binding sites, making it an ideal foundation for inhibitor design.[4] Its multifunctional nature allows for chemical modification at several positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties for a diverse set of protein targets.[1][2] This guide will dissect the application of this scaffold across three major therapeutic areas, highlighting the specific molecular targets that underpin its efficacy.

Protein Kinases: A Primary Target Class in Oncology

Protein kinases are critical regulators of cellular signaling pathways that govern cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them a major focus for therapeutic intervention. 2-Aminothiazole derivatives have proven to be exceptionally effective as kinase inhibitors.[2][4][5]

Target Profile: Aurora and Cyclin-Dependent Kinases (CDKs)

Aurora Kinases (AURKA, AURKB): These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers and is linked to chromosomal instability and tumorigenesis.[6] 2-AT derivatives have been designed to inhibit Aurora kinases, disrupting mitosis and inducing apoptosis in cancer cells.[6]

Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle. Inhibiting specific CDKs can halt the proliferation of cancer cells. For instance, SNS-032 is a potent 2-AT-based inhibitor of CDKs, demonstrating the scaffold's utility in targeting cell cycle machinery.[2]

Mechanism of Action & Signaling Pathway

2-AT derivatives typically function as ATP-competitive inhibitors. The core scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region, while substituents at other positions create additional interactions in the binding pocket to confer potency and selectivity. By blocking ATP binding, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby arresting the signaling cascade.

Caption: Inhibition of the CDK4/6 pathway by a 2-aminothiazole derivative.

Quantitative Data: Representative Kinase Inhibitors

The efficacy of 2-AT derivatives can be quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Kinase(s) | IC₅₀ | Disease Context | Reference |

| Dasatinib | Bcr-Abl, Src family | <1 nM | Leukemia (CML) | [2][4] |

| SNS-032 | CDK2, CDK7, CDK9 | 4-38 nM | Cancer | [2] |

| Alpelisib | PI3Kα | ~5 nM | Breast Cancer | [2][3] |

| Compound 20 | H1299 / SHG-44 cells | 4.89 / 4.03 µM | Lung/Glioma Cancer | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the IC₅₀ of a compound against a target kinase.

Causality Statement: This assay directly measures the enzymatic activity of the kinase by quantifying the amount of ATP remaining after the phosphorylation reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, its specific peptide substrate, and magnesium chloride.

-

Compound Plating: Serially dilute the 2-aminothiazole test compound in DMSO and add it to a 384-well assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition (no kinase).

-

Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells. Initiate the reaction by adding a final concentration of ATP (typically at or below the Km for the kinase).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Reaction Termination & Detection: Add a kinase detection reagent (e.g., ADP-Glo™). This reagent first stops the enzymatic reaction by depleting the remaining ATP and then converts the generated ADP back to ATP.

-

Luminescence Reading: Add a luciferase/luciferin mixture that generates a light signal proportional to the amount of newly synthesized ATP. Read the luminescence on a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Modulating Targets in Neurodegenerative Diseases

The complexity of the central nervous system presents unique challenges, but 2-aminothiazole derivatives have shown promise against targets implicated in conditions like Alzheimer's and prion diseases.[7][8][9]

Target Profile: BACE1 and Prion Protein

Beta-secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which aggregate to form plaques in Alzheimer's disease.[9] Thiazole-imidazole derivatives have been identified as potent BACE1 inhibitors.[9]

Prion Protein (PrP): Prion diseases are caused by the misfolding of the normal prion protein (PrPC) into an infectious, aggregated form (PrPSc).[8] High-throughput screening has identified 2-aminothiazoles as a promising scaffold for compounds that can reduce the levels of PrPSc in infected neuronal cells.[8]

Mechanism of Action & Pathway Diagram

Inhibitors of BACE1 block the active site of the enzyme, preventing it from cleaving APP. This directly reduces the production of Aβ42, the primary neurotoxic species. For prion diseases, the exact mechanism of 2-ATs is still under investigation, but they are believed to interfere with the conversion of PrPC to PrPSc or enhance the cellular clearance of PrPSc.

Caption: The role of BACE1 in the amyloidogenic pathway and its inhibition.

Experimental Protocol: Anti-Prion Activity Assay in ScN2a Cells

This protocol validates the ability of compounds to clear pathogenic prion protein from infected cells.

Causality Statement: This cell-based assay provides a direct measure of a compound's therapeutic potential by quantifying the reduction of the disease-causing agent (PrPSc) in a relevant cellular model.

Methodology:

-

Cell Culture: Maintain prion-infected mouse neuroblastoma cells (ScN2a) in standard culture medium (e.g., MEM with 10% FBS).

-

Compound Treatment: Plate ScN2a cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the 2-aminothiazole test compounds for 3-5 days.

-

Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a lysis buffer containing detergents and protease inhibitors.

-

Proteinase K Digestion: Transfer cell lysates to a new plate. Treat a portion of each lysate with Proteinase K (PK) to digest the normal PrPC. The pathogenic PrPSc is partially resistant to PK digestion. Leave an aliquot untreated as a control for total protein.

-

ELISA or Western Blot:

-

ELISA: Denature the proteins and coat them onto an ELISA plate. Detect the remaining PrPSc using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and measure the signal.

-

Western Blot: Separate the PK-treated lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-PrP antibody to visualize the PK-resistant PrPSc bands.

-

-

Data Analysis: Normalize the PrPSc signal to the total protein content. Calculate the percentage reduction in PrPSc levels compared to the vehicle-treated control cells to determine the compound's efficacy.

Novel Targets in Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of drugs with novel mechanisms of action. 2-aminothiazole derivatives have been identified as potent antimicrobial agents targeting essential bacterial and fungal processes.[10][11][12][13]

Target Profile: MurB and CYP51

UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibiting MurB weakens the cell wall, leading to cell lysis. Molecular docking studies suggest MurB is a probable target for antibacterial 2-aminothiazole derivatives.[10][11]

Lanosterol 14α-demethylase (CYP51): This is a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is vital for fungal cell membrane integrity. Inhibition of CYP51 disrupts the membrane, resulting in antifungal activity. It is a likely target for antifungal 2-aminothiazoles.[10][11]

Mechanism of Action & Workflow

By inhibiting these essential enzymes, 2-AT derivatives disrupt fundamental biological processes unique to the pathogens, providing a selective mechanism of action. The discovery workflow for these agents involves screening, validation, and mechanism-of-action studies.

Caption: A typical workflow for discovering novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantifying the potency of an antimicrobial agent.

Causality Statement: This assay defines the lowest concentration of a drug that can visibly inhibit microbial growth. It is a self-validating system; if the no-drug control grows and the no-bacteria control is clear, the results for the test compound are considered valid.

Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of the 2-aminothiazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard) and dilute it further in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microbe, no drug) and a negative control (broth only, no microbe).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly privileged and versatile core in drug discovery. Its proven success in targeting kinases, CNS proteins, and microbial enzymes underscores its broad therapeutic potential.[2][14][15] Future research will likely focus on expanding its application to more challenging target classes, such as allosteric kinase sites, protein-protein interactions, and epigenetic targets. As synthetic methodologies evolve and our understanding of disease biology deepens, 2-aminothiazole derivatives will undoubtedly continue to yield novel and impactful therapeutic agents.

References

-

Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. Available from: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. Available from: [Link]

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate. Available from: [Link]

-

PubMed. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. Available from: [Link]

-

Semantic Scholar. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available from: [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available from: [Link]

-

PubMed Central. (n.d.). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PubMed Central. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. Available from: [Link]

-

PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available from: [Link]

-